3-Methoxythiophene

Description

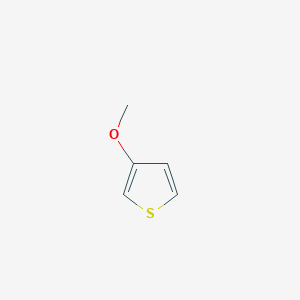

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSKGCVUDQRZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96299-24-0 | |

| Record name | Thiophene, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40170014 | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-92-1 | |

| Record name | 3-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxy-thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methoxythiophene and Its Derivatives

Advanced Synthesis of 3-Methoxythiophene Monomers

The creation of this compound and its tailored derivatives is foundational to the development of advanced polymeric materials. Various synthetic strategies have been refined to produce these essential building blocks with high purity and yield.

Direct Methoxylation Approaches to Thiophene (B33073)

Direct methoxylation of the thiophene ring presents a streamlined route to this compound. While not as commonly employed as other methods due to challenges in regioselectivity, research continues to explore catalytic systems that can efficiently and selectively introduce a methoxy (B1213986) group at the 3-position of the thiophene nucleus. These approaches are attractive for their atom economy and potential for simplified reaction pathways.

Reactions of Halogenated Thiophenes with Alkoxides (e.g., 3-Bromothiophene (B43185) with Sodium Methoxide)

A prevalent and effective method for synthesizing this compound is the nucleophilic substitution reaction between a 3-halogenated thiophene, such as 3-bromothiophene, and an alkoxide, most commonly sodium methoxide (B1231860). chemicalbook.comrsc.orgdoi.orggoogle.com This reaction, a variation of the Williamson ether synthesis, is often facilitated by a copper catalyst, such as cuprous bromide (CuBr) or copper(I) oxide, and conducted in a suitable solvent like methanol (B129727) or N-methyl-2-pyrrolidone (NMP). chemicalbook.comrsc.orgdoi.org

One documented procedure involves reacting 3-bromothiophene with a 30% sodium methoxide solution in methanol in the presence of copper(I) bromide and PEG DME 250, heating the mixture to 90°C. chemicalbook.com This process can achieve a yield of 91% with a purity greater than 99%. chemicalbook.com Another approach involves refluxing 3-bromothiophene with sodium methoxide in methanol, which can also produce high yields of this compound. google.com The reaction conditions, including temperature, catalyst, and solvent, are crucial for optimizing the yield and purity of the final product. chemicalbook.comontosight.ai

A typical laboratory-scale synthesis is detailed in the table below:

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Purity |

| 3-Bromothiophene, Sodium Methoxide | CuBr, PEG DME 250, Methanol | 90°C, 10 hours | 91% | >99% |

| 3-Bromothiophene, Sodium Methoxide | NMP, CuBr | Reflux, 3 days | 80.3% | Not specified |

Precursor Synthesis for Modified this compound Structures

The synthesis of modified this compound structures is crucial for tuning the properties of the resulting polymers. This often involves multi-step reaction sequences starting from simpler thiophene derivatives. ontosight.ai For instance, the synthesis of 3-methoxy-2,5-dimethylthiophene involves alkylation and methoxylation steps. ontosight.ai

Another key strategy is the synthesis of halogenated 3-methoxythiophenes, which serve as versatile intermediates for further functionalization through cross-coupling reactions. For example, commercially available this compound can be brominated to form 2-bromo-4-methoxythiophene, a precursor for more complex monomers. nih.gov The synthesis of 2,5-diiodo-3,4-dimethoxythiophene has also been reported as a volatile additive for organic solar cells. researchgate.net These precursor molecules allow for the introduction of various functional groups onto the thiophene ring, enabling the creation of a wide array of monomers with tailored electronic and physical properties. nih.govresearchgate.netrsc.org

Polymerization Techniques for this compound and Its Oligomers

The polymerization of this compound is a key step in producing poly(this compound) (PMOT), a conducting polymer with applications in electronics and optoelectronics. scientific.net The electron-donating nature of the methoxy group lowers the oxidation potential of the monomer, facilitating polymerization. scielo.br

Oxidative Polymerization Using Metal Halides (e.g., FeCl₃, FeCl₃·6H₂O, Fe(ClO₄)₃)

Chemical oxidative polymerization is a widely used method for synthesizing PMOT. scielo.br This technique typically employs a metal halide, most commonly anhydrous ferric chloride (FeCl₃), as the oxidizing agent. scielo.brresearchgate.netacs.org The polymerization is often carried out in an organic solvent such as chloroform (B151607) or acetonitrile (B52724) under an inert atmosphere. scielo.bracs.org

In a typical procedure, a solution of this compound in chloroform is added to a suspension of FeCl₃ in the same solvent. scielo.br The reaction proceeds at room temperature, and the polymer precipitates out of the solution. scielo.br The reaction time can vary, with some procedures reporting the formation of PMOT after just 2 hours. scielo.br Other studies have explored different reaction temperatures to optimize the process. scielo.br

The choice of oxidant can influence the properties of the resulting polymer. Research has shown that using FeCl₃, FeCl₃·6H₂O, or Fe(ClO₄)₃ can lead to the formation of oligo(this compound)s with different dopant species and degrees of polymerization. acs.orgnih.gov For example, polymerization with FeCl₃ or FeCl₃·6H₂O in acetonitrile yields water-soluble oligomers. acs.orgnih.gov

The table below summarizes the outcomes of using different iron-based oxidants:

| Oxidant | Solvent | Polymer Product | Key Characteristics |

| FeCl₃ | Acetonitrile | Oligomer 1 | Water-soluble, lower degree of polymerization |

| FeCl₃·6H₂O | Acetonitrile | Oligomer 2 | Water-soluble |

| Fe(ClO₄)₃ | Nitromethane (B149229) | Oligomer 3 | Higher polydispersity |

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, offers a high degree of control over the growth and properties of the resulting polymer film. scientific.net This technique involves the anodic oxidation of the this compound monomer on a conductive substrate, such as an indium tin oxide (ITO) coated glass slide or a platinum electrode. scientific.netcapes.gov.br

The process is typically carried out in a three-electrode cell containing a solution of the monomer and a supporting electrolyte. capes.gov.br Applying a potential to the working electrode initiates the polymerization, leading to the deposition of a PMOT film. scientific.net The properties of the film, such as thickness and morphology, can be precisely controlled by adjusting parameters like the applied potential, current density, and polymerization time. scientific.net

Electropolymerization has been successfully performed in various media, including ionic liquids and aqueous micellar solutions. scientific.netcapes.gov.br For instance, the electropolymerization of this compound in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) has been reported to produce PMOT films. scientific.net Similarly, electrosynthesis in an aqueous medium containing sodium dodecylsulfate (SDS) as a surfactant has been shown to yield electroactive and soluble PMOT. capes.gov.br Copolymers of this compound with other substituted thiophenes have also been synthesized electrochemically, allowing for the fine-tuning of the material's electrochromic properties. researchgate.net

Electropolymerization on Various Electrodes (e.g., Pt, Fe, Glassy Carbon)

The electropolymerization of this compound (MOT) has been successfully carried out on several electrode materials, including platinum (Pt), iron (Fe), and glassy carbon. sigmaaldrich.comajol.inforsc.org The process involves the anodic oxidation of the MOT monomer to form a polymer film, poly(this compound) (PMOT), on the electrode surface. ajol.inforesearchgate.net

On platinum electrodes, PMOT films can be synthesized in aqueous micellar media, resulting in electroactive films with good redox behavior. researchgate.net The properties of these films, such as the peak positions in cyclic voltammograms, are influenced by the type of surfactant used in the micellar medium. researchgate.net Electropolymerization on Pt has also been achieved in organic solvents like acetonitrile. google.com

The electrodeposition of PMOT on iron electrodes is particularly noteworthy for its potential in corrosion protection. ajol.inforsc.org To achieve this, an electrocatalytic effect is often employed, for instance, by adding bithiophene (BT) to the polymerization medium. ajol.inforsc.org This allows for the formation of adherent and homogeneous PMOT-PBT composite films on the iron surface. ajol.inforsc.org

Glassy carbon electrodes are also utilized for the electropolymerization of this compound. researchgate.netnih.gov The resulting polymer can be cathodically reduced and isolated as a red solid, which is soluble in various organic solvents. researchgate.net Characterization of the product indicates it is primarily an oligomeric mixture. researchgate.net

Influence of Micellar Media in Aqueous Systems on Electropolymerization

The use of micellar media in aqueous systems significantly influences the electropolymerization of this compound. researchgate.netresearchgate.net Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are used to create these micellar environments. researchgate.netspij.jp This approach offers a more environmentally friendly alternative to using organic solvents. astrj.com

The type of surfactant (anionic, cationic, or neutral) has a direct impact on the electrochemical and spectroscopic properties of the resulting PMOT films. researchgate.net For instance, the choice of surfactant affects the peak currents and potentials in cyclic voltammetry and the doping level of the polymer film due to the incorporation of surfactant ions. researchgate.net The faradaic yields of the polymerization have been observed to increase when transitioning from cationic to anionic surfactants. researchgate.net

Furthermore, the presence of a micellar medium can affect the composition and structure of the polymer. MALDI-TOF mass spectrometry has revealed that changes in the micellar medium composition can alter the composition of the resulting film. researchgate.netresearchgate.net For example, PMOT electrosynthesized in an SDS micellar medium was found to be mainly composed of hexamers. researchgate.net The use of SDS has also been shown to enhance the lamellar formation and crystallinity of the polymer. spij.jp

Multi-step Potentiostatic Polymerization Methods

Multi-step potentiostatic (MS-PS) polymerization is an advanced electrochemical technique used to synthesize homogeneous and high-quality poly(this compound) films. spij.jp This method involves alternately applying a constant potential to first oxidize the monomer and then reduce the newly formed polymer. spij.jp

This technique offers several advantages over traditional cyclic scanning methods. By maintaining a constant applied potential during polymerization, it is possible to obtain a more homogeneous polymer. spij.jp The reduction step can be optimized by applying a specific potential, which is crucial for achieving desired film properties like high reflectance. spij.jp The MS-PS method also allows for precise control over the film thickness by adjusting the number of potential application cycles. spij.jp For instance, a PMOT film of about 2 μm thickness was obtained with 10 cycles of MS-PS polymerization in 300 seconds, a significantly shorter time compared to the 7560 seconds required by a cyclic potential sweep method to achieve a similar thickness. spij.jp

The polymerization solution for this method often includes the monomer (this compound), a supporting electrolyte like lithium perchlorate, and a surfactant such as sodium dodecyl sulfate (SDS) in a mixed solvent system of water and butanol. spij.jp

Autopolymerization of 2-Bromo-3-Methoxythiophene (B13090750)

2-Bromo-3-methoxythiophene has been observed to undergo autopolymerization, a spontaneous polymerization process that does not require an external initiator. orcid.orgresearchgate.netresearchgate.net This reaction can be vigorous, sometimes resulting in the spewing of a brownish gas. researchgate.netresearchgate.net

The mechanism of this autopolymerization has been studied through various analytical techniques, including UV-Vis, ESR, GC/MS, NMR, and FT-IR spectroscopy. researchgate.netresearchgate.net It is understood that the reaction is initiated by the protonation of the monomer. researchgate.net A key aspect of the process is the formation of hydrogen bromide (HBr) gas during the polymerization. researchgate.netresearchgate.net This generated HBr acts as an acid catalyst, accelerating the polymerization process. researchgate.net

Chemical Oxidative Polymerization in Aqueous Media

Chemical oxidative polymerization is another method for synthesizing poly(this compound) and its derivatives. acs.orgresearchgate.net This technique can be performed in aqueous media, which is advantageous from an environmental and processing perspective. astrj.com Oxidizing agents such as ferric chloride (FeCl₃) or its hydrate (B1144303) (FeCl₃·6H₂O) are commonly used to initiate the polymerization of this compound. acs.org

The choice of oxidizing agent can influence the properties of the resulting oligomers. For example, when this compound is polymerized with FeCl₃ or FeCl₃·6H₂O, the resulting Cl⁻-doped oligomers are water-soluble and can form films with a high metallic luster, appearing gold- or bronze-like. acs.org These properties are attributed to the highly regular orientation of the oligomers in the cast film. acs.org

The rate of addition of the oxidant solution to the monomer solution is a critical parameter that can affect the properties of the oligomers and their films. researchgate.net It has been shown that the dopant species in the oligomer films can progressively change from Cl⁻ to FeCl₄⁻ as the addition time of the oxidant increases. researchgate.net This change, in turn, affects the interlayer distance of the polymer structure. researchgate.net

Copolymerization Strategies Involving this compound

Synthesis of Copolymers with Substituted Thiophenes (e.g., 3-Thiopheneethanol (B104103), 3-Thiophenemethanol (B153581), 3-Thiophenecarboxylic acid)

Copolymerization is a versatile strategy to create new materials with properties that are intermediate to those of the individual homopolymers. scielo.br this compound (MOT) has been successfully copolymerized with various substituted thiophenes, including 3-thiopheneethanol (TE), 3-thiophenemethanol (TM), and 3-thiophenecarboxylic acid (TCA). scielo.brresearchgate.netresearchgate.net

These copolymers can be synthesized through both chemical and electrochemical methods. Chemical copolymerization is often carried out using an oxidizing agent like ferric chloride (FeCl₃) in a solvent such as chloroform. scielo.brresearchgate.net For instance, copolymers like poly(this compound-co-3-thiopheneethanol) (PMOT-co-TE) and poly(this compound-co-3-thiophenemethanol) (PMOT-co-TM) have been synthesized by reacting the respective monomers with FeCl₃. scielo.brresearchgate.net

Electrochemical copolymerization, or oxidative electropolymerization, is another effective method. researchgate.net Copolymers containing MOT, such as PMOT-co-TE, PMOT-co-TM, and poly(this compound-co-3-thiophenecarboxylic acid) (PMOT-co-TCA), have been synthesized using this technique. researchgate.net The resulting copolymers are often soluble in organic solvents like acetonitrile, N,N-dimethylformamide, and dimethylsulfoxide. researchgate.net

The properties of these copolymers can be tailored by the choice of comonomer. For example, the oxidation potentials of the copolymers are influenced by the substituent groups on the thiophene ring. researchgate.net The electrochemical behavior of the copolymers can also vary, with some showing quasi-reversible profiles (e.g., PMOT, PMOT-co-TE, and PMOT-co-TCA) and others exhibiting irreversible profiles (e.g., PMOT-co-TM). researchgate.net These copolymers have shown potential for applications in electrochromic devices due to their ability to change color reversibly upon oxidation and reduction. researchgate.net

Below is an interactive data table summarizing the monomers and resulting copolymers:

| Monomer 1 | Monomer 2 | Copolymer | Synthesis Method |

| This compound (MOT) | 3-Thiopheneethanol (TE) | Poly(this compound-co-3-thiopheneethanol) (PMOT-co-TE) | Chemical, Electrochemical |

| This compound (MOT) | 3-Thiophenemethanol (TM) | Poly(this compound-co-3-thiophenemethanol) (PMOT-co-TM) | Chemical, Electrochemical |

| This compound (MOT) | 3-Thiophenecarboxylic acid (TCA) | Poly(this compound-co-3-thiophenecarboxylic acid) (PMOT-co-TCA) | Electrochemical |

Copolymerization with Aromatic Heterocycles (e.g., N-Vinylcarbazole)

Copolymerization is a widely utilized synthetic strategy to tailor and enhance the properties of conducting polymers by combining different monomeric units. The copolymerization of this compound (3-MeOTH) with aromatic heterocycles like N-vinylcarbazole (NVK) has been explored to create materials with novel electronic and structural characteristics. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been conducted to analyze the properties of the copolymer of N-vinylcarbazole and this compound (NVK-3-MeOTH). researchgate.net These studies report on the synthesis and the resulting stability and electronic properties of the copolymer compared to its constituent monomers. researchgate.net The analysis indicates that the NVK-3-MeOTH copolymer exhibits enhanced stability. researchgate.net Furthermore, the copolymerization leads to a reduction in the HOMO-LUMO gap and the energy gap (Eg) in a chloroform medium, along with changes in the density of state (DOS) profile. researchgate.net

The electronic properties of the copolymer are significantly altered compared to the individual monomers. Research findings show a decrease in total energy, ionization potential, electron affinity, and dipole moment upon copolymerization. researchgate.net These modifications highlight the potential of using copolymerization to fine-tune the material's characteristics for specific applications. researchgate.net

One practical application of this copolymer is in the field of chemical sensors. Computational analysis has investigated the use of the 3-MeOTH-NVK copolymer as a matrix for detecting the cytostatic drug 6-mercaptopurine (B1684380). nanoient.orgnanoient.org The results suggest that the copolymer matrix is a more reliable detector for this drug compared to a simple 3-MeOTH polymer. nanoient.org The adsorption of 6-mercaptopurine on the 3-MeOTH-NVK copolymer is reported to be 1.6 times more stable, involving a twofold charge transfer compared to the homopolymer matrix. nanoient.org This enhanced performance is supported by a significant increase in conductivity and a 37.8% higher sensitivity to the drug when 3-MeOTH is copolymerized with NVK. nanoient.orgnanoient.org

Table 1: Comparison of Calculated Properties of Monomers and NVK-3-MeOTH Copolymer Data derived from DFT studies. researchgate.net

| Property | NVK Monomer | 3-MeOTH Monomer | NVK-3-MeOTH Copolymer |

| Total Energy (TE) | Lowered in copolymer | Lowered in copolymer | Decreased value |

| Dipole Moment (DM) | Lowered in copolymer | Lowered in copolymer | Decreased value |

| HOMO-LUMO Gap | Reduced in copolymer | Reduced in copolymer | Reduced value |

| Ionisation Potential | Lowered in copolymer | Lowered in copolymer | Decreased value |

| Electron Affinity | Lowered in copolymer | Lowered in copolymer | Decreased value |

Alternating Polymer Architectures (e.g., Bi(this compound) and Triphenylamine (B166846) Units)

Creating polymers with a regular, alternating architecture is a key method for producing materials with well-defined and predictable properties, in contrast to the broader characteristics of random copolymers. google.com This approach has been successfully applied to develop novel electrochromic polymers by combining bi(this compound) units with triphenylamine (TPA) derivatives. mdpi.com

The synthesis of such alternating polymers often involves a multi-step process. For instance, novel monomers based on triphenylamine, such as 4-cyano-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine (CMTPA) and 4-methoxy-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine (MMTPA), have been synthesized via Stille cross-coupling reactions. mdpi.com These monomers can then be electrochemically polymerized to yield the final polymer films, for example, poly(4-cyano-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine) (PCMTPA) and poly(4-methoxy-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine) (PMMTPA). mdpi.com Another facile approach for preparing TPA-based polymers is oxidative coupling polymerization using an oxidant like FeCl₃. ntu.edu.tw

The incorporation of this compound into the polymer backbone serves several crucial functions. Its electron-donating ability is comparable to that of the widely used 3,4-ethylenedioxythiophene (B145204) (EDOT), and it helps to extend the conjugation length of the polymer. mdpi.com This extension of conjugation is effective in reducing the polymer's band gap. mdpi.com Furthermore, the methoxy group on the thiophene ring offers less steric hindrance than the ethylenedioxy group of EDOT, which can be advantageous in achieving desired polymer conformations and properties. mdpi.com

The properties of these alternating polymers can be finely tuned by modifying the substituent at the para-position of the triphenylamine core. mdpi.com For example, using an electron-withdrawing cyano group versus an electron-donating methoxy group on the TPA unit alters the electrochemical and optical characteristics of the resulting polymers. mdpi.com

Electrochemical and spectroelectrochemical analyses of these alternating polymers reveal quasi-reversible redox behavior and multi-electrochromic properties. mdpi.com The polymer films exhibit reversible electrochemical oxidation and demonstrate excellent optical contrasts in the near-infrared (NIR) region, with reported values of 62% at 1070 nm for PCMTPA and 86% at 1255 nm for PMMTPA. mdpi.com They also possess satisfactory coloration efficiencies and fast switching times, making them promising materials for electrochromic device applications. mdpi.com The bulky, propeller shape of the incorporated TPA units also tends to disrupt polymer chain packing, leading to amorphous materials with good solubility and film-forming capabilities. ntu.edu.tw

Table 2: Electrochromic Properties of Alternating Polymers Based on Bi(this compound) and Triphenylamine Units Data from studies on PCMTPA and PMMTPA. mdpi.com

| Polymer | Substituent on TPA | Max. Optical Contrast (NIR) | Wavelength (nm) |

| PCMTPA | Cyano (-CN) | 62% | 1070 |

| PMMTPA | Methoxy (-OCH₃) | 86% | 1255 |

Chemical Reactivity and Reaction Mechanisms of 3 Methoxythiophene

Electrophilic Substitution Reactions

3-Methoxythiophene is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The methoxy (B1213986) group at the 3-position is electron-donating, which activates the thiophene (B33073) ring towards electrophiles. Generally, electrophilic substitution on thiophene and its derivatives occurs preferentially at the 2- and 5-positions. chemicalbook.com For 3-substituted thiophenes, the major product of electrophilic substitution is typically the 2,5-disubstituted derivative.

A notable example of electrophilic substitution with this compound is its reaction with 4,6-dinitrobenzofuroxan (DNBF). rsc.org This reaction proceeds via an SEAr (Substitution Electrophilic Aromatic) mechanism, where the electrophilic addition of DNBF to the α-carbon (C2 position) of the thiophene ring is the rate-limiting step. rsc.org Despite having a low carbon basicity, this compound is highly reactive towards potent electrophiles like DNBF. rsc.org

The Vilsmeier-Haack reaction is another key electrophilic substitution. This reaction introduces a formyl group onto an aromatic ring. wikipedia.org With 3-methoxybenzo[b]thiophene, a related compound, formylation occurs at the 2-position under moderate temperatures. rsc.org This suggests that this compound would likely undergo formylation at the 2-position as well, due to the activating effect of the methoxy group directing the electrophile to the adjacent free α-position.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. wikipedia.org this compound and its derivatives are valuable substrates in such reactions.

For instance, this compound-2-boronic acid pinacol (B44631) ester is a useful ligand in Suzuki coupling reactions. biosynth.com This boronic ester can undergo nucleophilic substitution and couples efficiently with various partners, highlighting its utility in constructing more complex molecules. biosynth.com Palladium-catalyzed Suzuki-Miyaura cross-coupling has also been successfully applied to thiophene derivatives, such as the reaction of 3-methylthiophene-2-carbonyl chloride with aryl/heteroaryl-boronic acids. tandfonline.comtandfonline.com This demonstrates the general applicability of palladium-catalyzed cross-coupling methods to substituted thiophenes. While direct examples for this compound are less common in the provided context, the reactivity of similar thiophene derivatives suggests its suitability for these transformations. The Stille coupling reaction has also been employed to synthesize polymers containing bis-QEDOT (a derivative of thiophene), indicating another avenue for the functionalization of thiophene-based structures. mdpi.com

C-S Bond Activation Reactions with Organometallic Fragments (e.g., [Rh(PMe₃)(C₅Me₅)])

The activation and cleavage of the typically inert carbon-sulfur (C-S) bond in thiophenes is a significant area of research, with implications for processes like hydrodesulfurization in the petroleum industry. lehigh.edu Organometallic complexes, such as the [Rh(PMe₃)(C₅Me₅)] fragment, have been shown to react with substituted thiophenes, leading to the insertion of the metal into a C-S bond. acs.orgnih.govresearchgate.net

Theoretical studies on the reaction of this compound with the [Rh(PMe₃)(C₅Me₅)] fragment have been conducted to understand the selectivity of C-S bond cleavage. acs.orgnih.gov These studies compare the energetics of the two possible insertion products, resulting from the cleavage of the C2-S bond versus the C5-S bond.

Mechanistic Studies of C-S Bond Cleavage and Insertion

Mechanistic investigations, primarily through density functional theory (DFT) calculations, have shed light on the C-S bond activation process. acs.orgnih.gov For this compound reacting with the [Rh(PMe₃)(C₅Me₅)] fragment, there is a high selectivity observed for the formation of a single C-S bond activation product. acs.orgnih.gov The observed products in these reactions with various substituted thiophenes have been found to correlate with the calculated thermodynamic products. acs.org This suggests that the reaction proceeds under thermodynamic control, where the most stable product is preferentially formed. acs.org

In contrast, similar reactions with a [Pt(dippe)] fragment have shown that the initial products are kinetically controlled, and these can differ from the thermodynamically favored products. acs.org For this compound, the reaction with the platinum fragment also showed the formation of a major product isomer, which was confirmed by X-ray crystallography. acs.org The mechanism for C-S cleavage with rhodium complexes is proposed to involve the initial coordination of the sulfur atom to the metal center. lehigh.edu

Indophenine Reaction Pathways and Isomerism

The indophenine reaction is a classic test for thiophene, involving its reaction with isatin (B1672199) in the presence of a strong acid to produce a blue indophenine dye. pageplace.de

Formation of Indophenine Isomeric Dynamic Equilibrium Systems

The reaction of this compound with an N-substituted isatin (specifically, N-(2-hexyldecyl)isatin) in the presence of concentrated sulfuric acid leads to the formation of an indophenine cis-trans isomeric dynamic equilibrium system. researchgate.netacs.orgacs.orgnih.gov Despite the unsymmetrical nature of this compound, which could potentially lead to multiple isomers, the reaction surprisingly yields a system dominated by the (Z,E,Z) configuration, with only a trace amount of the (Z,Z,Z) configuration. acs.orgacs.orgnih.gov

The proposed mechanism begins with the protonation of the 3-carbonyl group of isatin by the strong acid. acs.org This is followed by an electrophilic substitution at the 2-position of this compound, which has a high electron density at that position. acs.org

Influence of Steric Hindrance on Isomerization Control

Steric hindrance plays a crucial role in controlling the isomerization of the resulting indophenine derivatives. acs.org The use of thiophene derivatives with bulky substituents can lead to the formation of a single, specific isomer. acs.orgresearchgate.net For example, reactions with 3,4-propylenedioxythiophene, 3,4-ethylenedioxythiophene (B145204), or 3,4-dimethoxythiophene (B1306923) have been shown to produce indophenine derivatives with a specific (Z,E,Z) configuration. acs.orgresearchgate.net This suggests that even the relatively small steric hindrance provided by the single methoxy group in this compound is effective in influencing the isomeric outcome of the indophenine reaction. acs.org The planarity of the indophenine core can be influenced by non-covalent interactions, such as those between sulfur and oxygen atoms, which can lock the conformation. mdpi.com

Oligomerization and Polymerization Reaction Mechanisms

The transformation of this compound monomers into larger oligomeric and polymeric structures is governed by complex reaction mechanisms. These mechanisms are crucial in determining the final properties of the resulting materials, which are of significant interest for applications in organic electronics. The following sections delve into the specifics of these reaction pathways, including the formation of short-chain oligomers, the influence of side reactions, and the mechanisms of acid-assisted polymerization.

Oligomerization Pathways and Energetics (e.g., Dimerization and Trimerization of Halogenated Derivatives)

Theoretical investigations using hybrid density functional theory (DFT) calculations have been employed to understand the reaction pathways and energetics for the dimerization and trimerization of 2Br-3Met molecules. nih.gov These calculations reveal that the carbon-bromine bond in a 2Br-3Met molecule can elongate and undergo a trans addition to a double bond of a neighboring molecule. nih.gov This initial step is critical for the subsequent formation of larger oligomers. nih.gov

The energetics of these initial oligomerization steps have been calculated to determine their feasibility under normal conditions. The activation energy for the dimerization of 2Br-3Met has been evaluated, providing quantitative data on the energy barrier that must be overcome for the reaction to proceed. nih.gov

| Reaction Stage | Activation Energy (ΔHa) | Activation Energy (ΔGa, 298.15 K, 1 atm) |

| Dimerization of 2Br-3Met | 12.46 kcal/mol | 35.68 kcal/mol |

| This table presents the calculated activation enthalpies (ΔHa) and Gibbs free energies (ΔGa) for the dimerization of 2-bromo-3-methoxythiophene (B13090750), as determined by quantum chemical calculations. nih.gov |

The formation of trimers follows a similar pathway, building upon the dimer units. nih.gov These initial dimerization and trimerization reactions are considered key ignition steps that can lead to the production of larger oligomers and ultimately, the polymer. nih.gov Electron spin resonance (ESR) measurements have detected carbon radicals, suggesting that the detachment of bromine and methyl radicals from the monomers or oligomers is part of the reaction mechanism. researchgate.net

Side Reactions during Polymerization (e.g., Hydrogen Bromide Induced Cleavage of Methoxy Group)

Acid-Assisted Polycondensation Mechanisms

Acid-assisted polycondensation is a common method for synthesizing polythiophenes, including poly(this compound). This process can be initiated by Brønsted or Lewis acids. For instance, the polymerization of 2-halogenated-3-substituted-thiophenes can be effectively catalyzed by Brønsted acids. researchgate.net The efficiency of this cationic chain-growth polymerization is dependent on the strength of the acid and the electron density of the thiophene monomer. researchgate.net

In the context of oxidative polymerization using ferric chloride (FeCl₃), the mechanism is thought to involve the formation of a radical cation. unibo.itrloginconsulting.com The FeCl₃ acts as an oxidant, initiating the polymerization. kpi.ua It is proposed that the thiophene ring's sulfur atom coordinates to the Fe³⁺ ion, leading to the formation of a radical-cation. unibo.it This species then evolves into a 5-thienylradical, which couples with another monomer to form a dimer after the loss of protons. unibo.it For the polymerization to be effective, it has been shown that the FeCl₃ must be present in a solid state within the reaction mixture. kpi.ua

Advanced Spectroscopic and Electrochemical Characterization of 3 Methoxythiophene Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

The spectrum of 3-methoxythiophene, as well as its polymers, displays absorptions typical of polythiophenes. researchgate.net The introduction of a methoxy (B1213986) group to the thiophene (B33073) ring can be confirmed by the presence of specific vibrational bands. For instance, the C-O-C stretching vibrations of the methoxy group are expected to appear in the fingerprint region of the spectrum. The analysis of these spectra helps in understanding the structural integrity of the monomer and its subsequent polymers. researchgate.net Studies on copolymers containing this compound have utilized FT-IR to establish their structure. researchgate.net

| Functional Group | Vibrational Mode |

| C-H (aromatic) | Stretching |

| C=C (thiophene ring) | Stretching |

| C-S (thiophene ring) | Stretching |

| C-O-C (methoxy) | Asymmetric & Symmetric Stretching |

| CH₃ (methoxy) | Stretching & Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

In the ¹H NMR spectrum of this compound, the protons on the thiophene ring and the methoxy group exhibit distinct chemical shifts. For example, in a derivative of this compound, singlet peaks at 6.83 ppm and 4.07 ppm were attributed to the protons on the this compound (3MeT) unit, indicating a symmetric quinoidal bithiophene configuration. acs.orgresearchgate.net The chemical shifts for this compound in CDCl₃ are observed at approximately 7.14 ppm, 6.73 ppm, 6.21 ppm, and 3.77 ppm. chemicalbook.com

¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in The carbon atoms of the thiophene ring and the methoxy group in this compound and its derivatives show characteristic resonances. For instance, in a this compound-containing compound, ¹³C NMR signals were observed at various positions, confirming the carbon framework. acs.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃ chemicalbook.com

| Proton | Chemical Shift (ppm) |

| H (thiophene ring) | 7.137 |

| H (thiophene ring) | 6.727 |

| H (thiophene ring) | 6.209 |

| H (methoxy group) | 3.765 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to understand the through-bond and through-space correlations between protons, respectively, which is crucial for conformational analysis. longdom.org

In studies of this compound derivatives, 2D ¹H–¹H COSY and NOESY NMR spectra have been used to determine the relative positions of different protons. acs.org For example, in one study, the absence of correlation between the protons on the thiophene and benzene (B151609) rings in a complex molecule was confirmed using these techniques. acs.orgresearchgate.net NOESY, in particular, is useful for determining which protons are close to each other in space, providing insights into the 3D structure and stereochemistry. libretexts.org This can be critical in analyzing the conformation of larger systems incorporating the this compound unit.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy probe the electronic structure of molecules, providing information on electronic transitions and energy gaps.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gaps

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk This technique is used to investigate the electronic transitions and to calculate the optical band gap of materials.

The absorption of UV and visible radiation in organic molecules like this compound is typically due to transitions of n or π electrons to the π* excited state. shu.ac.ukgpatindia.com The UV-Vis spectra of this compound and its polymers show characteristic absorption bands corresponding to π-π* transitions. mdpi.com For instance, a monomer containing this compound moieties exhibited a main absorption peak (λmax) at 357 nm. nih.gov The introduction of the methoxy group can influence the electronic properties, often leading to a red shift in the absorption spectrum compared to unsubstituted thiophene. mdpi.com

The optical band gap (Eg) can be calculated from the onset of the absorption in the UV-Vis spectrum. For polymers containing this compound, the band gaps have been determined to be in the range that is attractive for electrochromic and photovoltaic applications. mdpi.comnih.gov For example, a polymer incorporating this compound, PMMTPA, was found to have a band gap of 2.35 eV. nih.gov In another study, a quasi-macromolecular acceptor with a this compound π-bridge, QM-OT, had a calculated optical band gap of 1.46 eV. rsc.org These values are crucial for designing materials for specific electronic devices.

| Compound/Polymer | λmax (nm) | Optical Band Gap (Eg) (eV) |

| CMTPA (monomer) | 357 | 3.12 |

| MMTPA (monomer) | 373 | 3.01 |

| PCMTPA (polymer) | 445 | 2.39 |

| PMMTPA (polymer) | 463 | 2.35 |

| QM-OT (acceptor) | 739 (in solution), film onset 852 | 1.46 |

Photoluminescence (PL) Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is a crucial technique for investigating the electronic and optical properties of materials, revealing information about their excited states and emissive capabilities. renishaw.com In the context of this compound (3-MOT) and its derivatives, PL spectroscopy is employed to characterize their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Poly(this compound) (PMOT) and its copolymers have been shown to exhibit photoluminescent properties, typically emitting light in the orange region of the visible spectrum. scielo.br The PL spectra of these materials, such as PMOT, poly(3-thiopheneethanol) (PTE), and poly(3-thiophenemethanol) (PTM), display characteristic bands that provide insight into their electronic transitions. researchgate.net For instance, the PL spectrum of PMOT in dimethylformamide (DMF) can be resolved into a pure electronic transition (E00) and subsequent vibronic bands (E01, E02, E03). researchgate.net

Studies on composite oligomers of poly(this compound)–bithiophene have demonstrated that the fluorescence emission maxima experience significant red-shifts of 90–110 nm compared to the individual monomers, indicating the extent of conjugated segments within the oligomer chains. researchgate.net The spectral properties, including absorption and fluorescence maximum wavelengths and fluorescence quantum yields, are influenced by the initial concentration of bithiophene used during electrosynthesis, which in turn affects the film composition and oligomer chain length. researchgate.net

The environment and physical state of the material can also impact its PL properties. For example, research on poly(3-methylthiophene) (P3MT), a related substituted polythiophene, has shown that the PL properties can be studied in the solid state. mdpi.comnih.gov Furthermore, the interaction of P3MT nanowires with DNA has been shown to enhance their photoluminescence. mdpi.comnih.gov In another study, a significant enhancement of luminescence, up to 170 times, was observed in a coaxial-like heterostructure of P3MT and gold (Au). mdpi.commdpi.com This enhancement was accompanied by the appearance of two red-shifted emission peaks at approximately 640 nm and 685 nm, in contrast to the single peak at around 544 nm for pure P3MT nanowires. mdpi.commdpi.com

The doping level of the polymer also plays a critical role in its emissive properties. Highly doped conducting polymers often exhibit quenched PL due to non-radiative recombination pathways. mdpi.com Conversely, in a dedoped state, the radiative decay from undoped thiophene chains can be observed, leading to a blue-shifted emission. skku.edu

Spectroelectrochemical Analyses for Optical Changes with Redox States

Spectroelectrochemistry is a powerful analytical method that combines spectroscopy and electrochemistry to study the changes in optical properties of a material as a function of its electrochemical potential and redox state. This technique is particularly valuable for characterizing electrochromic materials, which change color upon oxidation and reduction.

For this compound-based systems, spectroelectrochemistry is used to investigate the optical changes that occur as the polymer is switched between its neutral and oxidized (doped) states. These changes are fundamental to their application in electrochromic devices. When a potential is applied to a film of a this compound polymer, such as in a composite with nickel oxide (NiO), its absorption spectrum changes, leading to a visible color change. scientific.net

The process typically involves depositing a thin film of the polymer onto a transparent conductive electrode, like indium tin oxide (ITO), which serves as the working electrode in an electrochemical cell. mdpi.com By applying a potential and simultaneously measuring the UV-Vis absorption spectrum, a direct correlation between the redox state and the optical properties can be established. mdpi.com

Research on copolymers containing alternating bi(this compound) and triphenylamine (B166846) units has utilized spectroelectrochemistry to characterize the resulting polymers. mdpi.com Similarly, studies on poly(3-methylthiophene), a related polymer, have employed in situ spectroelectrochemical measurements to understand the growth mechanism of the polymer film, indicating that the film grows when the monomer is oxidized. osti.gov These analyses reveal that intermediate species, such as radical cations of trimers and tetramers, are maintained at a steady-state level during polymer growth. osti.gov

Photoelectron Yield Spectroscopy for HOMO Level Determination

Photoelectron yield spectroscopy (PYS) is a technique used to determine the ionization potential, which corresponds to the highest occupied molecular orbital (HOMO) energy level, of a material. mdpi.com This parameter is crucial for understanding the electronic structure and designing efficient organic electronic devices.

In the context of this compound-based materials, PYS has been utilized to determine the HOMO levels of novel conducting polymers. For instance, a copolymer of this compound and 3,4-ethylenedioxythiophene (B145204) was found to have a deeper HOMO level and a wider energy gap compared to the widely used poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net The HOMO level is a key factor influencing the material's properties and performance in applications such as thermoelectric devices. researchgate.net

The PYS measurement involves irradiating the sample with photons of varying energy and measuring the resulting emission of photoelectrons. The cube root of the photoelectron yield is plotted against the photon energy, and the threshold energy at which photoemission begins corresponds to the ionization potential or HOMO level. mdpi.com This method has been applied to various polymer systems to evaluate their electronic properties. mdpi.comrsc.orgresearchgate.net

For example, in triphenylamine-based photorefractive polymer composites, PYS was used to determine that the HOMO level of the composite was -5.80 eV or -5.72 eV depending on the specific composition. mdpi.com Similarly, for other conjugated polymers, PYS, in conjunction with low-energy inverse photoelectron spectroscopy, has been used to estimate both HOMO and LUMO energy levels, which were found to be consistent with values obtained from cyclic voltammetry. rsc.org

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Analysis

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used to identify and quantify volatile and semi-volatile compounds in a mixture.

In the study of this compound, GC/MS has been instrumental in analyzing the products of its chemical reactions. For instance, during the investigation of the autopolymerization of 2-bromo-3-methoxythiophene (B13090750), GC/MS was used to analyze the gaseous, liquid, and solid products. researchgate.netresearchmap.jp This analysis revealed the formation of hydrogen bromide gas, which was found to act as both a catalyst for the polymerization and as an acid that cleaves the methoxy group, leading to a side reaction that produces methyl bromide gas. researchgate.netresearchmap.jp

The NIST Mass Spectrometry Data Center provides reference GC/MS data for this compound, showing a top peak at an m/z of 99 and a total of 50 peaks in its mass spectrum. nih.gov This information is valuable for the identification of this compound in complex reaction mixtures. GC/MS has also been employed in the analysis of flavor compounds produced in Maillard reaction systems, where it helped to identify various thiophenes and other volatile compounds. semanticscholar.org Furthermore, the technique has been used to analyze the products of reactions involving related thiophene derivatives, such as the addition of nucleophiles to 3-oxo-2,3-dihydrothiophene 1,1-dioxides. psu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy. This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is invaluable for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown substances.

In the context of this compound chemistry, HRMS has been used to confirm the structures of various derivatives. For example, in the synthesis of this compound-based indophenine dyes, HRMS was used to verify the elemental composition of the products. acs.org The calculated mass for a specific derivative, C58H83N2O4S2, was 935.5794, and the experimentally found mass was 935.5756 [M+H]+, confirming the structure. acs.org Similarly, for another derivative, C60H87N2O4S2, the calculated mass was 963.6107, and the found mass was 963.6079 [M+H]+. acs.org

HRMS is also crucial in the analysis of complex reaction mixtures and degradation products. A study on the photo-oxidation of poly(3-hexylthiophene), a related polymer, utilized high-resolution MALDI-TOF mass spectrometry to analyze the low-molecular-weight products formed. nih.gov This technique has also been applied to establish the fragmentation modes of various thiophene-sulfonyl derivatives. researchgate.net

MALDI-TOF Mass Spectrometry for Oligomer Characterization

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules such as polymers and oligomers. sigmaaldrich.com It allows for the determination of molecular weight distributions, the identification of repeating units, and the characterization of end groups. sigmaaldrich.com

In the study of this compound-based materials, MALDI-TOF has been extensively used to characterize oligomers and polymers. For instance, in the electropolymerization of this compound in an aqueous micellar medium, MALDI-TOF analysis of the resulting soluble polymer showed that it was primarily composed of hexamers. researchgate.netresearchgate.netcapes.gov.br This technique has also been used to determine the molecular weights of oligomers containing pyrene (B120774) chromophores and thiophene units. mdpi.com

The choice of matrix is crucial for successful MALDI-TOF analysis. For polythiophenes, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be a highly effective matrix, providing better sensitivity and signal-to-noise ratios compared to other matrices like terthiophene and dithranol. nih.gov

MALDI-TOF has also been employed in the characterization of co-oligomers. For example, in the analysis of co-oligomers of styrene (B11656) and 7-methoxy-3-vinylcoumarin, MALDI-TOF was used to calculate the number-average molecular mass (Mn), weight-average molecular mass (Mw), and polydispersity index (Đ). mdpi.com Furthermore, the analysis of poly(3-hexylthiophene) terminated with methoxythiophene units by MALDI-TOF mass spectra helped to confirm the incorporation of the methoxythiophene unit into the polymer chain. epa.gov Studies on poly-TBTBT films have also utilized MALDI-TOF, revealing that the films are mainly composed of short-chain oligomers ranging from dimers to octamers. researchgate.net

Electrochemical Characterization Techniques

The electrochemical behavior of this compound and its corresponding polymer, poly(this compound) (PMOT), is fundamental to understanding its performance in electronic applications. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy provide deep insights into the redox characteristics, charge transfer mechanisms, and doping processes that govern the material's conductivity and stability.

Cyclic Voltammetry (CV) for Redox Behavior and Oxidation Potentials

Cyclic voltammetry (CV) is a potent tool for probing the redox behavior of this compound systems. During electropolymerization, the monomer's oxidation potential (E_onset_) is a critical parameter. For instance, in a monomer based on bi(this compound) linked by a triphenylamine unit, the onset oxidation potential was observed at 0.58 V. mdpi.com For other derivatives, such as symmetrically functionalized 3,3'-dialkylsulfanyl-2,2'-bithiophenes, monomer oxidation potentials are around 1.10 V vs. Ag/Ag+. acs.org This potential is lower than that of unsubstituted thiophene, a result of the electron-donating properties of the methoxy group. ajol.info

Once a poly(this compound) (PMOT) film is formed, its CV reveals the electrochemical activity of the polymer. The voltammograms typically show reversible redox peaks corresponding to the p-doping (oxidation) and dedoping (reduction) processes. mdpi.com This process involves the transition of the polymer from its neutral, non-conductive state to a charged, conductive state through the formation of charge carriers. In polythiophenes, this occurs in distinct steps, first forming polarons (radical cations) and then bipolarons (dications) upon further oxidation. acs.org While often appearing as a single broad wave in macroelectrode studies, the use of ultramicroelectrodes has allowed for the resolution of multiple, distinct redox peaks in poly(3-methylthiophene), a closely related polymer, which are attributed to the sequential one-electron transfers from the neutral state to polarons, and then to bipolarons. acs.org The CV of a PMOT film can exhibit well-defined, reversible redox peaks, for example at 0.70 V/SCE (anodic) and 0.55 V/SCE (cathodic) on a platinum electrode. ajol.info The stability of these peaks over numerous cycles indicates the electrochemical robustness of the polymer film. acs.org

Table 1: Oxidation Potentials of this compound Derivatives from Cyclic Voltammetry

| Compound | Measurement Type | Potential (V) | Reference Electrode | Source |

|---|---|---|---|---|

| 4-cyano-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine | Onset Oxidation (Eonset) | 0.58 | Ag wire (0.03 V vs. SCE) | mdpi.com |

| 3,3'-dialkylsulfanyl-2,2'-bithiophene | Monomer Oxidation | ~1.10 | Ag/Ag+ | acs.org |

| Poly(N-phenylpyrrole) (for comparison) | Anodic Peak | 0.70 | SCE | ajol.info |

| Poly(N-phenylpyrrole) (for comparison) | Cathodic Peak | 0.55 | SCE | ajol.info |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Diffusion Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the complex interfacial properties of PMOT films, including charge transfer resistance, capacitance, and ion diffusion kinetics. academie-sciences.fr The method involves applying a small sinusoidal potential variation and measuring the resulting current response over a range of frequencies. nih.gov The data, often presented as a Nyquist plot, can be fitted to an equivalent electrical circuit to quantify various electrochemical processes. researchgate.net

A typical equivalent circuit for a PMOT film on an electrode includes several key components:

Solution Resistance (R_s_): The resistance of the electrolyte solution. nih.gov

Charge-Transfer Resistance (R_ct_): Represents the resistance to electron transfer at the electrode/polymer interface. nih.govresearchgate.net A lower R_ct_ indicates faster charge transfer.

Double-Layer Capacitance (C_dl_): Arises from the charge separation at the interface between the electrode and the electrolyte. als-japan.com

Film Capacitance (C_f_): Characterizes the charge-storage capacity of the polymer film. researchgate.net

Warburg Impedance (W): Represents the diffusion of ions within the polymer matrix. pineresearch.com

Studies on PMOT films have shown that these parameters are highly dependent on the film's oxidation state and thickness. researchgate.net For instance, the neutral, undoped form of PMOT behaves like an insulator, exhibiting very high resistance, while the oxidized, doped form shows significantly lower resistance. researchgate.net The R_ct_ and C_f_ values are lowest and highest, respectively, near the open-circuit potential. researchgate.net Furthermore, EIS analysis has been crucial in demonstrating that the diffusion of counter-ions (anions like ClO₄⁻) from the electrolyte into the polymer film is often the rate-determining step of the doping process. researchgate.net The presence of a pore resistance in the equivalent circuit model suggests that the film has a porous structure, which facilitates this anion diffusion. researchgate.net

Table 2: Key Parameters from EIS Analysis of a Poly(this compound) Film

| Parameter | Symbol | Description | Significance in PMOT Systems | Source |

|---|---|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte. | Depends on electrolyte conductivity and cell geometry. nlab.pl | researchgate.net |

| Charge-Transfer Resistance | Rct | Resistance to electron transfer at the polymer/electrode interface. | Indicates the kinetics of the redox reaction; lower in the doped state. researchgate.net | researchgate.netmetrohm.com |

| Film Capacitance | Cf | Charge storage capacity of the polymer film. | Higher values indicate greater charge storage, maximal at open-circuit potential. researchgate.net | researchgate.net |

| Warburg Impedance | W | Impedance related to mass transport (diffusion) of ions. | Used to determine the diffusion coefficient of dopant ions in the film. pineresearch.com | researchgate.net |

| Pore Resistance | Rp | Resistance related to the porous structure of the film. | Suggests a porous film morphology that facilitates electrolyte penetration. researchgate.net | researchgate.net |

Doping Process Analysis through Electrochemical Measurements

Electrochemical measurements are essential for analyzing the doping process in PMOT, which is the mechanism by which the polymer is reversibly switched from an insulating to a conducting state. This process involves the injection or removal of electrons from the polymer backbone, with simultaneous intercalation of counter-ions from the electrolyte to maintain charge neutrality. tandfonline.com

Cyclic voltammetry directly monitors the doping and dedoping as anodic and cathodic peaks, respectively. The potential at which these peaks occur and the associated charge passed provide information on the ease of doping and the level of dopants that can be incorporated. mdpi.com The doping process can be precisely controlled by the applied electrochemical potential. This has been exploited in the fabrication of hybrid materials, where PMOT is electrochemically doped in the presence of AuCl₄⁻ ions. ise-online.orgresearchgate.net In this system, the AuCl₄⁻ acts as both the dopant and a precursor for gold particles, and the applied potential during doping dictates the resulting distribution and size of the Au particles within the polymer matrix. ise-online.org

Morphological and Structural Analysis

The physical structure and surface topology of this compound-based materials, particularly in their oligomeric and polymeric forms, are critical determinants of their optical and electronic properties. High-resolution techniques like X-ray diffraction and atomic force microscopy are indispensable for characterizing these features.

Atomic Force Microscopy (AFM) for Surface Topology

Atomic Force Microscopy (AFM) provides nanoscale visualization of the surface topology of films made from this compound oligomers and polymers. This technique is crucial for understanding how processing conditions affect the film's final morphology, which in turn influences device performance.

AFM images have revealed that the surface of these films is typically not flat but consists of distinct micro- and nanostructures. The specific topology depends on the oligomer/polymer characteristics and the film preparation method. For example, films of Cl⁻-doped this compound oligomers have been observed to have "granular surface structures". nih.gov In contrast, a ClO₄⁻-doped oligomer film prepared from a nitromethane (B149229) solution was found to be formed from a "fibrillar structure". nih.gov These globular, spheroidal, or fibrillar features are characteristic topologies for electrochemically prepared polythiophene films. researchgate.net The size, density, and interconnectivity of these features, as revealed by AFM, are important for properties such as conductivity and the effective surface area available for electrochemical reactions.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface topography and microstructure of materials derived from this compound. This analysis provides valuable insights into how synthesis conditions, electropolymerization methods, and the incorporation of other materials influence the final morphology of films and composites, which in turn affects their physical and electrochemical properties.

Research on oligo(this compound) (O3MeOT) films has utilized SEM to understand their unique optical characteristics. Cross-sectional SEM images of an O3MeOT film with a notable gold-like luster, coated on a glass substrate, revealed a film thickness of 2.1 μm. mdpi.com Significantly, these images showed no evidence of submicron-sized layered or lattice structures, which indicates that the lustrous appearance is not due to structural color phenomena like light interference or Tyndall scattering. mdpi.com The surface topology of oligo(this compound) films can vary, with some exhibiting granular structures while others are composed of fibrillar structures. acs.org

In composite systems, the morphology of the this compound polymer is often influenced by the matrix material. For instance, when O3MeOT is blended with a polyester (B1180765) resin, cross-sectional SEM analysis shows a relatively uniform distribution of discrete, elliptical light areas within the darker polyester matrix. rsc.org These elliptical domains of O3MeOT have an average length of approximately 380 nm along their long axis. rsc.org

The morphology of poly(this compound) (PMOT) has also been examined in nanocomposites. In PMOT/NiO composite films, SEM imaging shows that the PMOT component exists as nanoparticles with sizes ranging from 30 to 50 nm. scientific.net Similarly, copolymers incorporating this compound units exhibit distinct morphologies. A polymer (PCMTPA) containing bi(this compound) and cyanotriphenylamine units, when deposited as a film, displays a coral-like structure. mdpi.com This structure is formed from the aggregation of smaller globules that have a mean diameter of about 1 µm. mdpi.com In contrast, a related polymer (PMMTPA) with a methoxytriphenylamine core shows a different morphology, characterized by clusters of cauliflower-like structures that are densely and uniformly arranged on the film's surface. mdpi.com The morphology of poly(acrylonitrile-co-itaconic acid)–PMOT (P(AN-co-IA)–PMOT) nanocomposites has also been successfully characterized using SEM. ias.ac.in

These findings demonstrate the diverse range of microstructures that can be achieved with this compound-based systems, from uniform films to complex hierarchical structures like nanoparticles, fibrils, and coral-like formations.

Interactive Data Table: Morphological Features of this compound Systems Observed by SEM

| Material System | Observed Morphology | Characteristic Feature Size | Source(s) |

| Oligo(this compound) (O3MeOT) Film | No layered or lattice submicron structure | Film thickness: 2.1 µm | mdpi.com |

| Oligo(this compound) (O3MeOT) Film | Granular or fibrillar surface | Fibril thickness: ~10 nm | acs.org |

| O3MeOT-Polyester Blend Film | Discrete elliptical domains in matrix | Average length: 380 nm | rsc.org |

| Poly(this compound)/NiO (PMOT/NiO) Composite Film | Nanoparticles | 30–50 nm | scientific.net |

| PCMTPA Polymer Film | Coral-like structure from aggregated globules | Globule mean diameter: ~1 µm | mdpi.com |

| PMMTPA Polymer Film | Cauliflower-like clusters | - | mdpi.com |

Theoretical and Computational Chemistry Studies of 3 Methoxythiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 3-methoxythiophene at the molecular and oligomeric levels. researchgate.netuci.edu It offers a balance between computational cost and accuracy, making it suitable for studying the ground-state characteristics of this heterocyclic compound. uci.edumdpi.com

Ground State Structure Optimization

The first step in many computational studies involves optimizing the ground-state geometry of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. DFT calculations have been used to optimize the ground-state structures of this compound and its derivatives, providing crucial data on bond lengths, bond angles, and dihedral angles. mdpi.comnih.govacs.org For instance, in studies involving the copolymer of n-vinylcarbazole and this compound, DFT-based approaches were used to determine the stability and electronic properties of the monomers and the resulting copolymer. researchgate.net The optimized geometry is fundamental for the accuracy of all subsequent property calculations. nih.gov

Electronic Structure and Density of States (DOS) Analysis

DFT calculations provide detailed insights into the electronic structure of this compound. The methoxy (B1213986) group, being electron-donating, significantly influences the electron density distribution on the thiophene (B33073) ring. acs.org This is reflected in the analysis of molecular orbitals and the density of states (DOS). The DOS represents the number of available electronic states at each energy level and is crucial for understanding the material's electronic properties. youtube.comflapw.de

For copolymers containing this compound, analysis reveals variations in the DOS profile upon copolymerization. researchgate.net In derivatives of this compound indophenines, DFT calculations showed that the HOMO and LUMO electron cloud densities were evenly distributed along the indophenine quinoidal π-conjugation system, with the oxygen atoms of the methoxy group making a large contribution to both frontier orbitals. acs.org The Projected Density of States (PDOS) for poly(3-methoxy-thiophene) (PMT) has also been studied, providing information on the contribution of different atomic orbitals to the electronic bands. researchgate.net

Calculation of Energy Gaps (HOMO-LUMO) and Band Structures

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a material. nih.gov A smaller gap is often associated with enhanced conductivity in polymers. researchgate.net

DFT calculations have been extensively used to determine the HOMO-LUMO gap of this compound and its derivatives. researchgate.netacs.org For example, a study on a copolymer of n-vinylcarbazole and this compound (NVK-3-MeOTH) revealed a reduced HOMO-LUMO gap compared to the individual monomers, indicating enhanced electronic activity. researchgate.netresearchgate.net Similarly, in studies of this compound indophenine derivatives, the HOMO and LUMO energy levels were calculated, with the band gap remaining relatively consistent despite the introduction of different substituents. acs.org The band structure, which describes the ranges of energy that an electron may have, is particularly important for polymers and has been calculated for copolymers containing methoxythiophene moieties. youtube.comntu.edu.tw

Table 1: Calculated HOMO-LUMO Energy Levels and Gaps for this compound Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method/Basis Set | Source(s) |

|---|---|---|---|---|---|

| 3MeT Indophenine Derivative 1 | -4.97 | -3.41 | 1.56 | B3LYP/6-311g++** | acs.org |

| 3MeT Indophenine Derivative 3 | -4.97 | -3.44 | 1.53 | B3LYP/6-311g++** | acs.org |

| 3MeT Indophenine Derivative 4 | -4.91 | -3.40 | 1.51 | B3LYP/6-311g++** | acs.org |

| QM-OT Acceptor | -5.54 | -3.58 | 1.96 | B3LYP/6-31G(d,p) | rsc.org |

| (T1-OT1)1 Copolymer | - | - | 4.14 | DFT | ntu.edu.tw |

Note: The compound numbering and specific details correspond to those provided in the cited sources. The values represent computationally derived data.

Ionization Potential and Electron Affinity Computations

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. dovepress.comresearchgate.net These parameters are fundamental to understanding a material's charge transport properties. DFT calculations are a common method for computing IP and EA. researchgate.netdovepress.comx-mol.net For the copolymer of n-vinylcarbazole and this compound, decrements in the total energy, ionization potential, and electron affinity were observed upon copolymerization, which was linked to the reduced HOMO-LUMO gap. researchgate.net These calculations help in designing materials with tailored electronic characteristics for applications like organic photovoltaics. scm.com

Reaction Pathway and Energetics Studies (e.g., Oligomerization, C-S Bond Activation Barriers)

DFT is a powerful tool for investigating reaction mechanisms and calculating the energetics of chemical processes.

Oligomerization: Computational studies on 2-bromo-3-methoxythiophene (B13090750) have used DFT to explore the reaction pathways and energetics of its dimerization and trimerization. figshare.comnih.gov These calculations showed that the carbon-bromine bond elongates easily, facilitating an addition reaction with a neighboring molecule. figshare.comnih.gov The activation energy for this initial step was calculated to be an enthalpy (ΔHa) of 12.46 kcal/mol. figshare.comnih.gov This research provides a model for the spontaneous oligomerization and combustion of the compound. figshare.comresearchgate.net

C-S Bond Activation: The activation of the carbon-sulfur bond in thiophenes is a key step in hydrodesulfurization and a topic of significant academic interest. Theoretical studies have been performed on the C-S bond activation of this compound by rhodium and platinum metal fragments. nih.govacs.orgacs.org DFT calculations were used to optimize the ground-state structures of the insertion products and the transition state structures. nih.govacs.org These studies aimed to determine whether the experimentally observed products were the result of kinetic or thermodynamic control. nih.govacs.org For this compound reacting with a rhodium complex, calculations showed that the observed product correlated with the calculated thermodynamic product. nih.gov In reactions with a platinum complex, the reaction gave a kinetic product that was less favored thermodynamically, indicating the process is initially under kinetic control. acs.orgacs.org

Table 2: Calculated Energetics for C-S Bond Activation of Substituted Thiophenes

| Reactant System | Product Energy Difference (kcal/mol) | Finding | Source(s) |

|---|---|---|---|

| 2-methoxythiophene + [Rh(PMe3)(C5Me5)] | 2.6 | Formation of the more hindered C-S insertion product is thermodynamically favored. | nih.gov |

| This compound + [Rh(PMe3)(C5Me5)] | - | Observed high selectivity for one product is consistent with thermodynamic control. | nih.gov |

| This compound + [Pt(dippe)] | - | The kinetic product is thermodynamically less favored. | acs.orgacs.org |

| 3-cyanothiophene + [Rh(PMe3)(C5Me5)] | 0.4 | Small energy difference consistent with ~1:1 product ratio. | nih.gov |

| 3-methylthiophene (B123197) + [Rh(PMe3)(C5Me5)] | 0.8 | Small energy difference consistent with ~1:1 product ratio. | nih.gov |

Note: The energy difference refers to the relative energies of the two possible C-S insertion products.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties